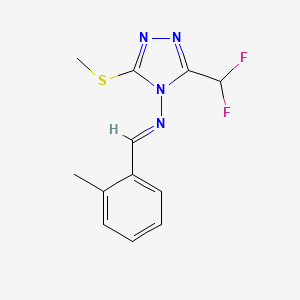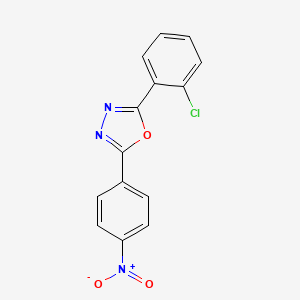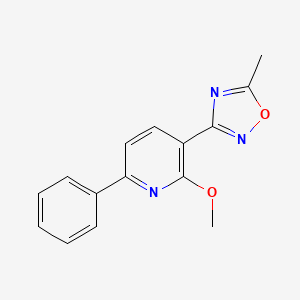![molecular formula C15H14ClN3O3 B5751727 N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. C646 has been shown to inhibit the activity of histone acetyltransferase (HAT) enzymes, which play a critical role in gene expression regulation.
Mécanisme D'action
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide inhibits the activity of HAT enzymes by binding to their catalytic domains. HAT enzymes catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, which results in the relaxation of chromatin structure and increased gene expression. Inhibition of HAT enzymes by this compound leads to a decrease in histone acetylation and a subsequent decrease in gene expression.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of PCAF by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines in macrophages, which suggests that it may have potential anti-inflammatory applications.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for PCAF, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. It also has a short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for the research on N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One potential direction is the development of more potent and selective HAT inhibitors. Another potential direction is the investigation of the therapeutic potential of this compound in other diseases, such as inflammation and neurodegenerative disorders. The development of more efficient synthesis methods for this compound is also an area of future research.
Méthodes De Synthèse
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide can be synthesized using a simple four-step procedure. The first step involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 2-(4-chloro-3-methylphenoxy)acetic acid. The second step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with thionyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. The third step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetyl chloride with 4-pyridinecarboximidamide to form this compound. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to have potential therapeutic applications in cancer treatment. HAT enzymes play a critical role in the regulation of gene expression, and their dysregulation has been linked to the development and progression of various types of cancer. This compound has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT enzyme that is overexpressed in several types of cancer. Inhibition of PCAF by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10-8-12(2-3-13(10)16)21-9-14(20)22-19-15(17)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFRAJOTQFEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)

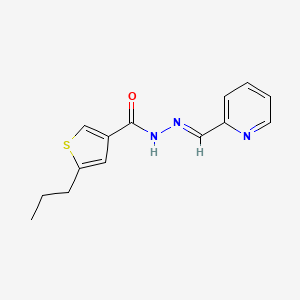

![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)

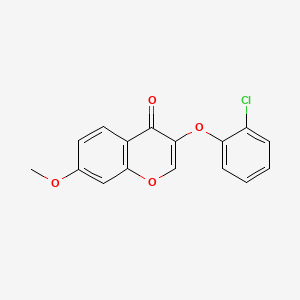

![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)
